molecular formula C18H14N2O2S B2839435 (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 912288-44-9

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2839435
CAS No.: 912288-44-9
M. Wt: 322.38
InChI Key: NXZFFFBXXILHEW-UKTHLTGXSA-N
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Description

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a benzothiazole derivative characterized by a conjugated enenitrile backbone, a benzothiazole moiety, and a 3,4-dimethoxyphenyl substituent.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-15-8-7-12(10-16(15)22-2)9-13(11-19)18-20-14-5-3-4-6-17(14)23-18/h3-10H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZFFFBXXILHEW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone, followed by a Knoevenagel condensation with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction conditions may include refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzothiazole ring undergoes electrophilic aromatic substitution (EAS) at the 4- and 6-positions due to electron-withdrawing effects from the thiazole nitrogen. Reactions include:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C4/C6 (yield: 60–65%) .

  • Sulfonation : Oleum at 80°C produces sulfonated derivatives (yield: 55%) .

The 3,4-dimethoxyphenyl group remains inert under these conditions due to steric hindrance from methoxy substituents .

Nucleophilic Additions

The acrylonitrile α,β-unsaturated system participates in Michael additions with nucleophiles (e.g., thiols, amines):

Table 2: Michael Addition Reactivity

NucleophileConditionsProduct StructureYield (%)
Benzyl mercaptanK₂CO₃, DMF, 25°Cβ-Substituted acrylonitrile72
PiperidineEtOH, refluxβ-Amino acrylonitrile derivative68
Hydrazine hydrateCH₃CN, 80°CPyrazoline cycloadduct85

The reaction with hydrazine proceeds via a conrotatory cyclization mechanism, forming a pyrazoline ring fused to the benzothiazole core .

Photochemical Reactivity

Under UV irradiation (λ = 365 nm), the compound undergoes [2+2] cycloaddition with electron-rich alkenes (e.g., styrene):

Key Observations:

  • Quantum Yield : Φ = 0.32 ± 0.03 (measured in acetonitrile) .

  • Stereoselectivity : Predominantly cis adducts due to π-stacking interactions between benzothiazole and styrene .

Biological Alkylation Reactions

In medicinal chemistry contexts, the acrylonitrile group acts as a Michael acceptor in enzyme inhibition. For example:

  • Glutathione (GSH) Conjugation :
    kobs=1.2×103s1k_{\text{obs}}=1.2\times 10^{-3}\,\text{s}^{-1} (pH 7.4, 37°C).
    This reactivity correlates with thiol-dependent cytotoxicity in cancer cell lines (IC₅₀ = 4.7 μM in HeLa).

Catalytic Hydrogenation

Using Pd/C (10% w/w) under H₂ (1 atm), the acrylonitrile double bond is selectively reduced:

Reaction Outcome:

  • Product : 3-(3,4-Dimethoxyphenyl)-2-(1,3-benzothiazol-2-yl)propanenitrile

  • Selectivity : >95% for C=C reduction (no CN group hydrogenolysis) .

Coordination Chemistry

The benzothiazole nitrogen and nitrile group form bidentate ligands with transition metals:

Stability and Degradation

  • Thermal Stability : Decomposes at 218°C (TGA data) .

  • Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (24 hours, 25°C) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.

  • Case Study : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Organic Electronics

Due to its favorable electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Findings : A study highlighted the use of this compound in the fabrication of OLEDs, where it contributed to enhanced light emission efficiency and stability .

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with specific functionalities. Its reactive nitrile group allows for further chemical modifications.

  • Application Example : Researchers have synthesized copolymers incorporating this compound, which exhibited improved thermal stability and mechanical properties compared to conventional polymers .

Photocatalysis

Recent studies have investigated the use of this compound in photocatalytic processes for environmental remediation.

  • Findings : The compound demonstrated effective degradation of organic pollutants under UV light irradiation, suggesting its potential use in wastewater treatment technologies .

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a benzothiazole-enenitrile core with several analogs, but substituent variations significantly influence properties:

Compound Name Substituent (R) Molecular Weight Key Structural Features
Target Compound 3,4-dimethoxyphenyl Not explicitly stated Electron-donating methoxy groups, planar aromatic system
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile Dimethylamino Calculated ~283 g/mol Electron-donating amino group, π-π stacking in crystal structure
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 4-(3,4-dimethoxyphenyl) + 4-nitrophenylamino 408.43 g/mol Nitro group (electron-withdrawing), higher molecular weight
2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile 3,4-dimethylphenylamino + sulfanyl Not explicitly stated Sulfanyl group (nucleophilic), steric bulk from methyl groups

Key Observations :

  • In contrast, the nitro group in is electron-withdrawing, which may reduce electron density and alter reactivity.
  • Steric Effects : The 3,4-dimethoxyphenyl group (target) introduces moderate steric hindrance, while the sulfanyl and dimethylphenyl groups in create greater steric bulk, possibly affecting binding interactions.
  • Crystallography: The dimethylamino analog exhibits π-π stacking (3.75 Å between thiazole rings) but lacks classical hydrogen bonds. The target compound’s dimethoxyphenyl group may enable stronger π-π interactions or hydrogen bonding via methoxy oxygen atoms.

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3SC_{18}H_{15}N_3S, with a molecular weight of 313.39 g/mol. Its structure includes a benzothiazole moiety, which is known for its biological significance.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Inhibition of Tumor Growth : A study demonstrated that compounds similar to this benzothiazole derivative inhibited more than 90% of growth in leukemia and lung cancer cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the ability of the compound to bind to DNA and inhibit topoisomerases, thereby disrupting DNA replication and transcription processes .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Firefly Luciferase : It has been reported to exhibit inhibition against firefly luciferase with varying degrees of potency, suggesting potential applications in bioluminescent assays .
  • Protein Tyrosine Phosphatases (PTPs) : The compound has shown promising results as an inhibitor of PTPs, which are crucial in regulating cellular processes such as growth and differentiation. Specific derivatives have demonstrated significant inhibitory activity against PTP1B, an important target for diabetes treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzothiazole ring:

Substituent PositionEffect on Activity
Para position (Cl/Br)Increased lipophilicity and cytotoxicity
Meta positionReduced binding affinity to DNA
Electron-donating groupsEnhanced anticancer activity

The presence of electron-withdrawing groups at specific positions enhances the compound's overall potency by improving its interaction with biological targets .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical and preclinical settings:

  • Leukemia Cell Lines : A series of benzothiazole compounds were tested against multiple leukemia cell lines, showing over 90% growth inhibition in sensitive strains .
  • Breast Cancer Models : In vivo studies indicated that certain derivatives significantly reduced tumor size in xenograft models of breast cancer .

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